4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one
Description
4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
4-[2-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14(15-7-3-2-4-8-15)24-12-16(11-18(24)25)20(26)23-10-6-5-9-17(23)19-21-13-27-22-19/h2-4,7-8,13-14,16-17H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZOEPIVJHCUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)N3CCCCC3C4=NOC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The piperidine and pyrrolidinone moieties are then introduced through subsequent reactions, often involving acylation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-3-carboxamides
- 1,2,4-Oxadiazole-5-thiols
- 1,2,4-Oxadiazole-3-yl benzenes .
Uniqueness
What sets 4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one apart is its unique combination of the 1,2,4-oxadiazole ring with piperidine and pyrrolidinone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
